molecular formula C8H6BrIO2 B12953735 2-(2-Bromo-3-iodophenyl)acetic acid

2-(2-Bromo-3-iodophenyl)acetic acid

Cat. No.: B12953735
M. Wt: 340.94 g/mol
InChI Key: CWEJXOWJTHXDKA-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-iodophenyl)acetic acid is an organic compound that contains both bromine and iodine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3-iodophenyl)acetic acid can be achieved through several methods. One common approach involves the bromination and iodination of phenylacetic acid derivatives. For example, the bromination of phenylacetic acid can be carried out using bromine in the presence of a catalyst, followed by iodination using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination and iodination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-iodophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted phenylacetic acids.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Coupling Products: Biaryl compounds.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-iodophenyl)acetic acid involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor or activator of enzymes, depending on the functional groups present and the nature of the enzyme. The compound’s bromine and iodine atoms play a crucial role in its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-3-iodophenyl)acetic acid is unique due to the presence of both bromine and iodine atoms on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This dual halogenation allows for versatile chemical modifications and applications in various fields.

Properties

Molecular Formula

C8H6BrIO2

Molecular Weight

340.94 g/mol

IUPAC Name

2-(2-bromo-3-iodophenyl)acetic acid

InChI

InChI=1S/C8H6BrIO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12)

InChI Key

CWEJXOWJTHXDKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)CC(=O)O

Origin of Product

United States

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